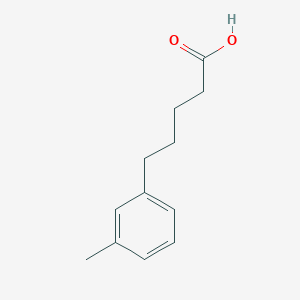

5-(3-methylphenyl)pentanoic Acid

説明

Contextualization within Pentanoic Acid Derivatives Research

Pentanoic acid, also known as valeric acid, and its derivatives are a class of compounds widely distributed in nature and extensively studied in pharmaceutical and chemical research. nih.gov These compounds, characterized by a five-carbon chain, serve as versatile building blocks in organic synthesis. nih.gov The derivatives of pentanoic acid have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.aiontosight.ai The structural modification of the pentanoic acid backbone can significantly influence the compound's physicochemical properties and biological activity. ontosight.ai Research into pentanoic acid derivatives often involves the synthesis of new analogues to explore structure-activity relationships and develop novel therapeutic agents. ontosight.aitandfonline.com

Significance of Aryl-Substituted Aliphatic Acids in Organic Chemistry and Chemical Biology

Aryl-substituted aliphatic acids represent a significant class of compounds in organic and medicinal chemistry. rsc.orgacs.org The presence of an aromatic ring attached to an aliphatic acid chain imparts a combination of lipophilic and hydrophilic characteristics, which can be crucial for biological interactions. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of aryl-substituted aliphatic acids can be achieved through various methods, with the Friedel-Crafts reaction being a common approach. google.com Modern synthetic strategies also focus on developing more efficient and environmentally friendly methods, such as using solid superacid resin catalysts. google.com In chemical biology, these compounds are valuable tools for studying biological processes and as potential modulators of enzyme and receptor activity.

Natural Occurrence and Isolation (e.g., from Chaenomeles speciosa)

5-(3-Methylphenyl)pentanoic acid has been identified as a natural product isolated from the fruit of Chaenomeles speciosa. researchgate.net Chaenomeles speciosa, a medicinal plant used in traditional Chinese medicine, is known to contain a variety of chemical constituents, including triterpenoids, phenolic acids, and flavonoids. researchgate.net The isolation of this compound from this plant highlights the diversity of organic acids present in natural sources. researchgate.net The presence of this compound in a plant with known pharmacological properties suggests a potential area for further investigation into its biological activities. researchgate.net

Historical Perspectives on Compounds Structurally Related to this compound

The study of compounds structurally related to this compound has a long history in organic chemistry. Early research focused on the synthesis and reactions of aryl-substituted aliphatic acids. acs.org For instance, the catalytic hydrogenation of such compounds was a subject of investigation in the mid-20th century. acs.org Over the years, advancements in synthetic methodologies have enabled the preparation of a wide array of derivatives with diverse substitution patterns on both the aromatic ring and the aliphatic chain. google.com These developments have been crucial for exploring the structure-activity relationships of these compounds in various contexts, including medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(3-methylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10-5-4-7-11(9-10)6-2-3-8-12(13)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYXZNZHWQDIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Methylphenyl Pentanoic Acid and Analogues

De Novo Synthesis Strategies

De novo synthesis offers flexibility in introducing substituents on both the aromatic ring and the aliphatic chain by building the core structure from simpler molecules.

Friedel-Crafts Acylation and Subsequent Transformations for Aryl-Pentanoic Acid Scaffolds

A cornerstone in the synthesis of aryl ketones, the Friedel-Crafts acylation, provides a reliable route to the carbon skeleton of the target molecule. sigmaaldrich.cnbyjus.com This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com

For the synthesis of a precursor to 5-(3-methylphenyl)pentanoic acid, toluene (B28343) (methylbenzene) is reacted with glutaric anhydride. The Lewis acid activates the anhydride, facilitating the generation of an acylium ion electrophile. Toluene then attacks this electrophile. Due to the ortho-, para-directing nature of the methyl group on the toluene ring, this reaction yields a mixture of isomers. The primary product relevant to this synthesis is 5-(4-methylphenyl)-5-oxopentanoic acid , with the desired meta-isomer, 5-(3-methylphenyl)-5-oxopentanoic acid , also being formed.

The general mechanism proceeds as follows:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acylating agent (glutaric anhydride).

Generation of a resonance-stabilized acylium ion.

Electrophilic attack by the aromatic ring (toluene) on the acylium ion, forming a tetrahedral intermediate and temporarily disrupting aromaticity. byjus.com

Deprotonation of the intermediate to restore aromaticity and yield the aryl keto-acid product. byjus.com

The resulting ketone, 5-(3-methylphenyl)-5-oxopentanoic acid, is a direct precursor that can be converted to the final product through reduction, as detailed in section 2.2.1. organic-chemistry.org

Oxidation Pathways from Alkyl-Substituted Phenylpentenes or Alcohols

This approach relies on the functional group transformation of a molecule that already possesses the complete carbon framework. A common precursor is 5-(3-methylphenyl)-1-pentene . sigmaaldrich.com The terminal double bond of the pentene chain can be oxidatively cleaved to yield the carboxylic acid.

Powerful oxidizing agents are required for this transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions or chromium trioxide (CrO₃) in an acidic medium can effectively oxidize the alkene to the corresponding carboxylic acid. The reaction involves the oxidation of the double bond to form intermediate species which are further oxidized to the final carboxylic acid product.

Similarly, if the corresponding primary alcohol, 5-(3-methylphenyl)-1-pentanol , were available, it could also be oxidized to this compound using standard oxidizing agents like KMnO₄ or CrO₃. numberanalytics.com

Carboxylation Reactions for Terminal Acid Functionality

Carboxylation of organometallic reagents is a classic and versatile method for forming carboxylic acids. numberanalytics.comthieme-connect.de This two-step process begins with an organic halide, which is converted into a highly nucleophilic organometallic intermediate. This intermediate then reacts with carbon dioxide (an electrophile) to form the carboxylate, which is subsequently protonated. libretexts.org

A potential synthetic route for this compound using this method would involve:

Formation of an Organometallic Reagent : Starting with a precursor like 4-(m-tolyl)butyl halide (e.g., 1-bromo-4-(3-methylphenyl)butane), a Grignard reagent is prepared by reacting the halide with magnesium metal in an ether solvent. Alternatively, an organolithium reagent can be formed using lithium metal. organicchemistrytutor.comlibretexts.org These reagents are potent nucleophiles and strong bases. libretexts.org

Carboxylation : The freshly prepared organometallic reagent is then treated with solid carbon dioxide (dry ice). The nucleophilic carbon of the organometallic compound attacks the electrophilic carbon of CO₂. libretexts.org

Acidic Workup : The resulting magnesium or lithium carboxylate salt is hydrolyzed in an acidic workup (e.g., with HCl) to yield the final carboxylic acid, this compound. libretexts.org

This method is highly effective for adding a single carbon atom to a chain and converting it into a carboxylic acid functionality. youtube.com

Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern organic synthesis increasingly relies on catalytic methods for efficient bond formation. grantome.com Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are powerful tools for constructing C-C bonds. researchgate.net

A plausible catalytic strategy for assembling the skeleton of this compound could involve a Suzuki or similar cross-coupling reaction. For instance, a reaction could be designed between a boronic acid derivative of toluene (e.g., 3-methylphenylboronic acid) and an alkyl halide containing a protected carboxylic acid or an ester group (e.g., ethyl 5-bromopentanoate). The palladium catalyst, in the presence of a suitable base, would facilitate the formation of the aryl-alkyl bond. The final step would be the hydrolysis of the ester to the carboxylic acid.

While direct catalytic hydrocarboxylation of an appropriate alkene with carbon monoxide and a hydrogen source is also a theoretical possibility, cross-coupling reactions provide a more modular and widely applied approach for constructing such specific aryl-alkanoic acid structures. researchgate.net

Precursor-Based Synthesis and Elaboration

This strategy focuses on the chemical modification of advanced intermediates that are structurally very similar to the target product.

Transformation of 5-(3-Methylphenyl)-5-oxopentanoic Acid Derivatives

The compound 5-(3-methylphenyl)-5-oxopentanoic acid , typically synthesized via the Friedel-Crafts acylation described in section 2.1.1, is an ideal precursor for this compound. The key transformation required is the reduction of the ketone carbonyl group to a methylene (B1212753) group (-CH₂-).

Two primary named reactions are effective for this purpose:

Clemmensen Reduction : This method involves heating the keto-acid with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly well-suited for reducing aryl ketones that are stable in strong acidic conditions. organic-chemistry.org

Wolff-Kishner Reduction : This reduction is performed under basic conditions. The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (H₂NNH₂). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. This process results in the evolution of nitrogen gas and the formation of the desired methylene group. organic-chemistry.org

The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. Both pathways effectively convert the oxo- group into the required methylene bridge, completing the synthesis of this compound.

Comparison of Synthetic Strategies

| Method | Starting Materials | Key Reagents | Primary Intermediate/Product |

| Friedel-Crafts Acylation | Toluene, Glutaric anhydride | AlCl₃, then reduction reagents (e.g., Zn(Hg)/HCl) | 5-(3-Methylphenyl)-5-oxopentanoic acid |

| Oxidation | 5-(3-Methylphenyl)-1-pentene | KMnO₄ or CrO₃ | This compound |

| Carboxylation | 4-(m-Tolyl)butyl halide | Mg or Li, then CO₂ | This compound |

| Precursor Transformation | 5-(3-Methylphenyl)-5-oxopentanoic acid | H₂NNH₂/KOH or Zn(Hg)/HCl | This compound |

Regioselective Functionalization of Phenyl and Pentanoic Acid Moieties

Regioselective functionalization is a critical aspect of synthesizing derivatives of this compound, as it allows for the precise modification of either the aromatic phenyl ring or the aliphatic pentanoic acid chain. The challenge lies in the competing reactivity of these two moieties.

The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the carboxylic acid group is a deactivating meta-director, which would steer incoming electrophiles to the positions ortho- and para- to the pentanoyl chain, not the methyl group. To achieve different substitution patterns, chemists can employ directing groups or utilize advanced metalation techniques. For instance, directed ortho-metalation, using specialized bases like magnesium amides, can achieve highly regioselective functionalization at the position adjacent to the existing substituent on an aryl ring. nih.gov This approach overcomes the inherent electronic preferences of the substrate. nih.gov

Conversely, functionalizing the pentanoic acid moiety without altering the aromatic ring involves more conventional transformations of carboxylic acids. Key reactions include:

Reduction : The carboxylic acid group can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Oxidation : The aliphatic chain can be oxidized under specific conditions.

Amidation/Esterification : The carboxylic acid can be readily converted to amides or esters, which can serve as precursors for further modifications.

The key to regioselectivity is the careful choice of reagents and reaction conditions to ensure that one part of the molecule reacts preferentially while the other remains intact.

Stereoselective Synthesis of Chiral Analogues (e.g., enantioselective catalysis for amino-pentanoic acids)

The synthesis of chiral analogues of this compound, particularly amino acids, is of significant interest for pharmaceutical and biological applications. smolecule.comfrontiersin.org Enantioselective catalysis provides powerful methods for creating molecules with specific three-dimensional arrangements.

Asymmetric Catalytic Hydrogenation

One prominent method for producing chiral amino-pentanoic acids is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst. Research has demonstrated the diastereoselective synthesis of a 4-aminopentanoic acid derivative using a well-established Ru–Mandyphos catalyst. thieme-connect.comresearchgate.netrwth-aachen.de This reaction is often performed in a biphasic system, which facilitates facile product isolation and effective recycling of the catalyst phase. thieme-connect.comresearchgate.net

Interactive Table: Diastereoselective Hydrogenation for 4-Aminopentanoic Acid Derivative

| Catalyst System | Biphasic System | Diastereoselectivity | Number of Batches (Recycling) |

|---|

This table summarizes the results of a diastereoselective synthesis using a chiral homogeneous catalyst in a tailored biphasic reaction medium, demonstrating high selectivity and catalyst recyclability. thieme-connect.com

Chiral Auxiliaries and Reagents

The use of chiral auxiliaries is a classic and effective strategy for stereocontrol. A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Chiral Oxazolidinones : These auxiliaries are widely used. For example, the aldol (B89426) addition of an (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) can produce (3S)-hydroxy-5-phenylpentanoic acid after separation of diastereomers and removal of the auxiliary. researchgate.net Similarly, chiral oxazolidinones can be used to introduce the first chiral center in the synthesis of complex amino acids. researchgate.net

N-tert-butylsulfinyl Imines : Chiral N-sulfinylimines, such as Ellman's N-sulfinylimine, are excellent electrophiles for the asymmetric synthesis of amino compounds. researchgate.netcas.cn The addition of a nucleophile to the imine is highly diastereoselective, and the sulfinyl group can be easily cleaved to yield the chiral amine. researchgate.netcas.cn

Biocatalysis (Enzymatic Synthesis)

Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions. An innovative approach involves using an engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) to convert levulinic acid into (R)-4-aminopentanoic acid. frontiersin.org Through targeted mutagenesis, the enzyme's substrate specificity was altered to accept levulinic acid, achieving high conversion and excellent enantiomeric excess. frontiersin.org

Interactive Table: Engineered Enzyme for (R)-4-Aminopentanoic Acid Synthesis

| Enzyme Mutant | kcat/Km Improvement (vs. Parent) | Substrate | Conversion | Enantiomeric Excess (ee) |

|---|

This table highlights the performance of a dual-mutant enzyme in the sustainable synthesis of a chiral γ-amino acid, demonstrating the power of structure-guided protein engineering. frontiersin.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.com These principles are increasingly applied to the synthesis of phenylalkanoic acids and their derivatives.

Alternative Solvents and Catalysts

A major focus of green chemistry is replacing volatile and toxic organic solvents. jddhs.com

Water as a Solvent : Water is an ideal green solvent due to its non-toxicity and availability. A large-scale synthesis of Fenoprofen, a related phenylalkanoic acid, was developed using water as the solvent for the final salt formation step with calcium carbonate, avoiding organic solvents entirely. rasayanjournal.co.in

Solid Acid Catalysts : To circumvent the use of corrosive and polluting liquid acids (e.g., sulfuric acid), solid acid catalysts like zeolites, clays (B1170129), and sulfated metal oxides are employed. epitomejournals.comnih.gov These catalysts are often non-corrosive, reusable, and easily separated from the reaction mixture by filtration, simplifying the work-up process. nih.gov

Innovative Energy-Efficient Methods

Mechanochemistry : Solvent-free mechanochemical methods, such as ball milling, represent a significant green innovation. The synthesis of this compound has been reported using this technique, which minimizes waste by eliminating the need for a solvent.

Electrochemical Synthesis : Electrochemical methods can provide a direct and efficient route to products, often under mild conditions. The electrochemical carboxylation of diarylmethanol compounds to form diarylacetic acids has been demonstrated as a novel and green synthetic protocol. beilstein-journals.org

Biocatalysis and Renewable Feedstocks

As mentioned previously, enzymatic syntheses are inherently green. frontiersin.orgfrontiersin.org The use of engineered enzymes operates under mild temperatures and pressures in aqueous media. frontiersin.org Furthermore, developing synthetic routes from renewable feedstocks, such as biomass-derived levulinic acid, is a key goal of sustainable chemistry. frontiersin.org The enzymatic conversion of levulinic acid to (R)-4-aminopentanoic acid is a prime example, using a cheap ammonia (B1221849) source and producing only inorganic carbonate as a by-product. frontiersin.org

Interactive Table: Summary of Green Chemistry Approaches

| Green Approach | Example Application | Key Advantage(s) |

|---|---|---|

| Biocatalysis | Engineered EcGDH for (R)-4-aminopentanoic acid synthesis frontiersin.org | High selectivity, mild conditions, renewable feedstock |

| Alternative Solvents | Use of water in Fenoprofen synthesis rasayanjournal.co.in | Non-toxic, safe, reduced waste |

| Solid Acid Catalysis | Replacement of liquid acids with zeolites or clays epitomejournals.comnih.gov | Recyclable, non-corrosive, easy separation |

| Solvent-Free Methods | Mechanochemical (ball milling) synthesis | Eliminates solvent waste, high efficiency |

| Electrosynthesis | Electrochemical carboxylation beilstein-journals.org | Direct, efficient, often mild conditions |

Chemical Reactivity and Derivatization of 5 3 Methylphenyl Pentanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important transformations, including esterification, amidation, reduction, and halogenation at the alpha-carbon.

Esterification and Amidation Reactions

Esterification: 5-(3-Methylphenyl)pentanoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. orgsyn.org For instance, the reaction with methanol (B129727), typically under reflux with a catalyst like sulfuric acid, yields methyl 5-(3-methylphenyl)pentanoate. google.comacs.org The use of an excess of the alcohol can drive the reversible reaction towards the product. google.com

Amidation: The synthesis of amides from this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the amine. nih.gov Direct condensation with an amine, sometimes facilitated by dehydrating agents, can also yield the corresponding amide. For example, reaction with aqueous ammonia in the presence of a suitable catalyst can produce 5-(3-methylphenyl)pentanamide. sigmaaldrich.com

| Reaction | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), Heat | Methyl 5-(3-methylphenyl)pentanoate |

| Amidation | Ammonia | Heat, Dehydrating Agent or conversion to acid chloride | 5-(3-methylphenyl)pentanamide |

Reduction to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 5-(3-methylphenyl)pentan-1-ol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. Current time information in Bangalore, IN.nsf.gov The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. chemrxiv.orgfrontiersin.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. nsf.gov

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF) 2. Aqueous workup | 5-(3-methylphenyl)pentan-1-ol |

Halogenation at the Alpha-Carbon

Halogenation at the carbon atom adjacent to the carboxyl group (the α-carbon) can be accomplished through the Hell-Volhard-Zelinsky (HVZ) reaction. lookchem.comresearchgate.netgoogle.compearson.com This reaction involves treating the carboxylic acid with a halogen (such as bromine, Br₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). researchgate.netsmolecule.com The reaction proceeds via the formation of an acyl halide, which then tautomerizes to an enol. The enol subsequently reacts with the halogen to afford the α-halogenated acyl halide, which is then hydrolyzed to the final α-halocarboxylic acid product. researchgate.net In the case of this compound, this reaction would yield 2-bromo-5-(3-methylphenyl)pentanoic acid.

| Reaction | Reagents | Product |

|---|---|---|

| α-Bromination (Hell-Volhard-Zelinsky) | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromo-5-(3-methylphenyl)pentanoic acid |

Reactions of the Aromatic Ring

The 3-methylphenyl group of the molecule can undergo typical electrophilic aromatic substitution reactions, and the benzylic methyl group is susceptible to oxidation.

Electrophilic Aromatic Substitution (e.g., nitration, halogenation)

The position of electrophilic attack on the aromatic ring is directed by the existing substituents: the methyl group and the pentanoic acid side chain. Both are ortho-, para-directing groups. However, the pentanoic acid chain is deactivating due to the electron-withdrawing nature of the carboxylic acid, while the methyl group is an activating group. In m-xylene, nitration primarily occurs at the 4-position, directed by both methyl groups. askfilo.com By analogy, in this compound, the incoming electrophile will be directed to the positions ortho and para to the activating methyl group, and ortho to the deactivating alkyl chain. Therefore, substitution is expected to occur primarily at positions 2, 4, and 6 of the aromatic ring.

Nitration: Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid will introduce a nitro group onto the aromatic ring. masterorganicchemistry.com Based on the directing effects, the major products are expected to be 5-(2-nitro-3-methylphenyl)pentanoic acid, 5-(4-nitro-3-methylphenyl)pentanoic acid, and 5-(6-nitro-3-methylphenyl)pentanoic acid.

Halogenation: The aromatic ring can be halogenated, for example, with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). sci-hub.seacs.org This reaction will yield a mixture of brominated products, with substitution occurring at the positions activated by the methyl group. The expected major products would be 5-(2-bromo-3-methylphenyl)pentanoic acid, 5-(4-bromo-3-methylphenyl)pentanoic acid, and 5-(6-bromo-3-methylphenyl)pentanoic acid.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Isomeric mixture of nitro-substituted derivatives (2-, 4-, and 6-nitro) |

| Bromination | Br₂, FeBr₃ | Isomeric mixture of bromo-substituted derivatives (2-, 4-, and 6-bromo) |

Oxidation of the Methyl Group

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), typically in a basic solution followed by acidification. This reaction would convert this compound into a dicarboxylic acid, specifically 3-(4-carboxybutyl)benzoic acid.

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation of Methyl Group | 1. KMnO₄, NaOH, Heat 2. H₃O⁺ | 3-(4-Carboxybutyl)benzoic acid |

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization, the process of chemically modifying a compound to produce a new one with properties more suitable for a specific application, is a critical strategy in both the analysis and synthetic utilization of this compound. By targeting its reactive carboxylic acid group, researchers can enhance its detectability in analytical assays or generate diverse molecular libraries for biological screening.

Due to its high polarity and lack of a strong chromophore, this compound can be challenging to detect at low concentrations using common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). d-nb.inforesearchgate.net Derivatization is employed to overcome these limitations by attaching a chemical tag to the carboxylic acid functional group, thereby improving chromatographic behavior and significantly enhancing detector response. nih.govddtjournal.com

The primary goals of derivatizing carboxylic acids for chromatographic analysis are:

Increasing Volatility for GC Analysis: Esterification reactions are commonly used to convert the non-volatile carboxylic acid into a more volatile ester. d-nb.info

Introducing a Chromophore for UV/Vis Detection: Attaching a molecule with a high molar absorptivity allows for sensitive detection using UV-Visible detectors.

Introducing a Fluorophore for Fluorescence Detection: For trace-level quantification, tagging with a fluorescent group enables highly sensitive detection with a fluorescence detector (FLD). researchgate.net

Enhancing Ionization for Mass Spectrometry (MS) Detection: Derivatization can introduce a readily ionizable group, improving signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in positive-ion mode electrospray ionization (ESI). researchgate.netmdpi.com

Several classes of reagents are effective for the derivatization of carboxylic acids like this compound. The choice of reagent depends on the analytical instrumentation available and the required sensitivity. For instance, converting the acid to an amide using a nitrogen-containing amine can make it suitable for nitrogen-phosphorus detection (NPD) in GC. uu.nl For LC-MS/MS, reagents like 2-picolylamine (PA) can be used to create derivatives that are highly responsive in positive-ion ESI mode, leading to detection limits in the low femtomole range. researchgate.netmdpi.com

| Derivatization Goal | Reagent Class | Example Reagent | Detection Method | Principle of Enhancement |

| GC Analysis | Alkylating/Esterifying Agents | 4-t-Butylbenzyl bromide | GC-MS | Increases volatility and produces characteristic mass fragments. d-nb.info |

| 2-Bromo-1-methylpyridinium iodide (with amine) | GC-NPD | Forms a nitrogen-containing amide for selective detection. uu.nl | ||

| HPLC-UV Analysis | Phenacyl Halides | Phenacyl bromide | HPLC-UV | Introduces a strong UV-absorbing chromophore. uu.nl |

| HPLC-Fluorescence | Coumarins | 4-Bromomethyl-7-methoxycoumarin | HPLC-FLD | Attaches a highly fluorescent tag for trace detection. acs.org |

| LC-MS Analysis | Picolylamines | 2-Picolylamine (2-PA) | LC-ESI-MS/MS | Introduces a basic nitrogen, improving positive mode ionization efficiency. researchgate.netmdpi.com |

This table is interactive. Click on the headers to sort the data.

Beyond its analytical utility, this compound can serve as a valuable scaffold in synthetic chemistry, particularly for the generation of compound libraries aimed at drug discovery and agrochemical research. mdpi.com The creation of a diverse library of derivatives from a common core structure is a cornerstone of structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR investigations aim to systematically modify a molecule's structure to understand how these changes influence its biological activity, ultimately leading to the optimization of properties like potency and selectivity. jst.go.jpnih.gov

The carboxylic acid group of this compound is an ideal handle for derivatization. It can be readily converted into a variety of other functional groups, most commonly amides and esters, through reactions with a large and diverse set of commercially available amines and alcohols. This modular approach allows for the rapid synthesis of hundreds or thousands of related compounds where the core 5-(3-methylphenyl)pentyl moiety is kept constant while the "tail" of the molecule is varied systematically. researchgate.net

Key Derivatization Reactions for Library Synthesis:

Amide Formation: The most common derivatization is the coupling of the carboxylic acid with a primary or secondary amine using a coupling reagent (e.g., EDCI, HOBt) to form a stable amide bond. By using a library of diverse amines, researchers can explore the effects of different substituents on biological activity. jst.go.jp

Ester Formation: Reaction with various alcohols, typically under acidic conditions (Fischer esterification) or via the acid chloride, yields a library of esters. This allows for the modulation of properties such as lipophilicity and metabolic stability.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol (5-(3-methylphenyl)pentan-1-ol), which can then be used in subsequent reactions to create ethers or other derivatives.

"Click" Chemistry Handle: The molecule can be functionalized to incorporate an azide (B81097) or alkyne, making the resulting library suitable for high-throughput synthesis of triazoles via Cu(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). researchgate.net

A hypothetical SAR library based on the this compound scaffold might involve reacting it with different substituted anilines to probe the electronic and steric requirements of a target binding pocket.

| Scaffold | R-Group (from Amine Reagent) | Resulting Derivative (Amide) | Purpose of Variation |

| This compound | -H (from Ammonia) | 5-(3-Methylphenyl)pentanamide | Baseline compound |

| This compound | -CH₂CH₃ (from Ethylamine) | N-Ethyl-5-(3-methylphenyl)pentanamide | Explore small alkyl substitution |

| This compound | -C₆H₅ (from Aniline) | N-Phenyl-5-(3-methylphenyl)pentanamide | Introduce aromatic interaction |

| This compound | -C₆H₄-F (from 4-Fluoroaniline) | N-(4-Fluorophenyl)-5-(3-methylphenyl)pentanamide | Probe electronic effects (electron-withdrawing) |

| This compound | -C₆H₄-OCH₃ (from 4-Methoxyaniline) | N-(4-Methoxyphenyl)-5-(3-methylphenyl)pentanamide | Probe electronic effects (electron-donating) |

| This compound | -CH₂-C₆H₅ (from Benzylamine) | N-Benzyl-5-(3-methylphenyl)pentanamide | Introduce flexibility and aromatic group |

This table is interactive and illustrates a hypothetical library for SAR studies.

Advanced Spectroscopic and Structural Elucidation of 5 3 Methylphenyl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-(3-methylphenyl)pentanoic acid. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the molecule's proton and carbon framework can be assembled.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms. In the case of this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the aliphatic chain protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron density around the nuclei, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity within the molecule.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the aliphatic chain and within the aromatic ring. oxinst.commdpi.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.edumagritek.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, for instance, by connecting the pentanoic acid chain to the methylphenyl group. columbia.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | ~179.0 |

| C2-H₂ | ~2.35 (t, 2H) | ~34.0 |

| C3-H₂ | ~1.65 (quint, 2H) | ~24.5 |

| C4-H₂ | ~1.60 (quint, 2H) | ~31.0 |

| C5-H₂ | ~2.60 (t, 2H) | ~35.5 |

| Aromatic-H (various) | ~6.9-7.2 (m, 4H) | ~128.0-138.0 |

| Methyl (-CH₃) | ~2.30 (s, 3H) | ~21.5 |

Note: Predicted values are based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary slightly.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. pg.edu.pl For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. researchgate.netscholarsresearchlibrary.com

In a typical MS experiment, the molecule is ionized, and the resulting charged species (molecular ion) and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. For this compound (C₁₂H₁₆O₂), the expected molecular weight is approximately 192.26 g/mol .

The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely involve:

Loss of the carboxylic acid group: A neutral loss of 45 Da (COOH).

Cleavage of the aliphatic chain: Fragmentation at various points along the pentanoic acid chain.

Formation of a tropylium (B1234903) ion: Rearrangement and cleavage leading to a stable C₇H₇⁺ fragment (m/z 91), characteristic of compounds containing a benzyl (B1604629) group.

LC-MS/MS provides enhanced sensitivity and specificity, which is particularly useful for analyzing complex mixtures or for quantitative studies. unipd.itnih.govacs.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 192 | Molecular Ion |

| [M-COOH]⁺ | 147 | Loss of the carboxylic acid group |

| [C₇H₇]⁺ | 91 | Tropylium ion (from the methylbenzyl moiety) |

| [C₈H₉]⁺ | 105 | Fragment containing the methylphenyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nist.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for:

O-H stretch of the carboxylic acid, which is typically a very broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carbonyl group in the carboxylic acid, which appears as a strong, sharp peak around 1710 cm⁻¹.

C-H stretches for the aromatic and aliphatic portions of the molecule, usually found in the 3100-2850 cm⁻¹ region.

C=C stretches of the aromatic ring, which give rise to several weaker bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is typically weaker in Raman spectra compared to IR, the aromatic C=C stretching and the symmetric C-H stretching vibrations often produce strong Raman signals.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C-H (Aromatic) | 3100-3000 | Strong |

| C-H (Aliphatic) | 3000-2850 | Strong |

| C=O (Carboxylic Acid) | ~1710 (strong) | Moderate |

| C=C (Aromatic) | 1600-1450 | Strong |

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. upi.eduresearchgate.net The chromophore in this compound is the methyl-substituted benzene (B151609) ring.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene ring. These typically include:

An intense E2-band (π → π* transition) around 200-220 nm.

A weaker B-band (benzenoid band) with fine structure, typically appearing in the 250-280 nm region.

The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the nature of the substituents on the aromatic ring.

Table 4: Expected UV-Visible Absorption Data for this compound

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| E2-band | ~210 | High |

| B-band | ~265 | Low to Moderate |

Advanced X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, analysis of related compounds, such as other phenylpentanoic acid derivatives, provides valuable insights into the expected solid-state conformation and intermolecular interactions. nii.ac.jpnih.gov

For instance, the crystal structure of a related compound like 3-hydroxy-5-phenylpentanoic acid has been determined, revealing details about hydrogen bonding and other non-covalent interactions that dictate the crystal packing. nii.ac.jp In the solid state, carboxylic acids like this compound are expected to form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. The conformation of the pentanoic acid chain (e.g., all-trans or gauche) and the orientation of the methylphenyl group relative to the chain would also be elucidated. This information is crucial for understanding the physical properties of the compound and its potential interactions with biological targets.

Computational Chemistry and Theoretical Modeling of 5 3 Methylphenyl Pentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electronic and geometric characteristics of 5-(3-methylphenyl)pentanoic acid.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.gov The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, DFT calculations would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attacks. The molecular electrostatic potential (MEP) map is another valuable output from DFT. researchgate.netresearchgate.net It visualizes the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (nucleophilic) and blue areas indicating electron-deficient regions (electrophilic). nih.gov This information is vital for predicting how the molecule will interact with other chemical species. semanticscholar.org

| Parameter | Significance |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

| Chemical Potential (μ) | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. nih.gov |

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. bohrium.commdpi.comsemanticscholar.org This process is crucial for determining the most stable three-dimensional structure of this compound. Various methods, including Hartree-Fock, semi-empirical methods, and DFT, are employed for this purpose, each differing in their mathematical approximations. mdpi.com The choice of the basis set, which is a set of functions used to build molecular orbitals, is also critical for the accuracy of the calculations. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of this compound, offering insights into its conformational changes and flexibility. researchgate.net

A significant aspect of MD simulations is the ability to include solvent molecules explicitly, allowing for a detailed investigation of solvent effects. rsc.org The presence of a solvent can significantly influence a molecule's conformation, stability, and reactivity by altering the relative stabilization of reactants, transition states, and products. rsc.org For instance, in a polar solvent like water, the carboxylic acid group of this compound would be stabilized through hydrogen bonding, which could affect its preferred conformation and reactivity compared to a nonpolar solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmchemsci.com In a theoretical QSAR approach for this compound and its derivatives, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. rasayanjournal.co.in

By correlating these descriptors with a known biological activity (e.g., inhibitory activity against a specific enzyme), a predictive model can be developed. nih.govresearchgate.net This model can then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. The success of a QSAR model relies on the quality of the biological data and the appropriate selection of molecular descriptors.

Molecular Docking Studies for Ligand-Target Interactions (for related compounds as theoretical predictions)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comresearchgate.netnih.gov For compounds related to this compound, molecular docking can be used to theoretically predict their potential interactions with biological targets.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. mdpi.comlaurinpublishers.comresearchgate.net A lower docking score generally indicates a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com This information is invaluable for understanding the mechanism of action and for designing new molecules with improved binding affinity and selectivity.

In Silico Prediction of Chemical Reactivity and Stability

In silico methods, leveraging the principles of computational chemistry, can predict the chemical reactivity and stability of this compound. As discussed in the context of DFT, the HOMO-LUMO energy gap is a primary indicator of a molecule's stability. materialsciencejournal.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy orbital.

Furthermore, reactivity descriptors derived from DFT, such as chemical hardness and the electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov By analyzing the molecular electrostatic potential map, specific reactive sites on the molecule can be identified. For this compound, the carboxylic acid group would be a primary site for reactions, while the aromatic ring could also participate in electrophilic substitution reactions. These in silico predictions are crucial for understanding the molecule's chemical behavior and for designing experiments.

Mechanistic Investigations of 5 3 Methylphenyl Pentanoic Acid in Biochemical Systems Theoretical and in Vitro Focus

Enzymatic Interaction Studies (e.g., enzyme inhibition or modulation)

The interaction of 5-(3-methylphenyl)pentanoic acid and its derivatives with various enzymes has been a subject of theoretical and in vitro investigation. The core structure, combining a flexible carboxylic acid chain with a lipophilic methylphenyl group, allows for diverse binding modes within enzyme active sites. While direct enzymatic studies on this compound are not extensively documented, research on structurally related pentanoic acid derivatives provides significant insights into its potential enzymatic targets.

Key enzymatic interactions for related compounds include:

Cyclooxygenase (COX) Inhibition : Derivatives of pentanoic acid have been investigated as inhibitors of COX-1 and COX-2, enzymes crucial in the inflammatory pathway for producing prostaglandins. semanticscholar.orgrsc.org This inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org

Lipoxygenase (LOX) Inhibition : In addition to COX enzymes, some pentanoic acid derivatives have been synthesized and evaluated as potential inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory cascade. mdpi.commdpi.com

Urease Inhibition : Various derivatives containing scaffolds like thiourea (B124793) have been shown to inhibit urease, a nickel-containing metalloenzyme. acs.orgfrontiersin.org This inhibition is crucial for combating infections by ureolytic bacteria, such as Helicobacter pylori. frontiersin.orgbrieflands.com

Receptor Modulation : An amino-substituted analogue, 5-Amino-4-(4-chlorophenyl)pentanoic acid, has demonstrated affinity for the GABAB receptor, although it was weaker than the reference drug baclofen.

PPAR Agonism : Certain zwitterionic derivatives have been developed as Peroxisome Proliferator-Activated Receptor α/γ (PPARα/γ) dual agonists, which are molecular targets for managing dyslipidemia and hyperglycemia. jst.go.jp

Transcription Regulation : Research has suggested that this compound may act as an inhibitor in Rho/MRTF/SRF-mediated gene transcription, indicating a potential role in modulating cellular processes like fibrosis.

These studies collectively suggest that the pentanoic acid scaffold is a versatile platform for designing enzyme inhibitors and receptor modulators. The specific interactions depend heavily on the functional groups attached to the core structure.

| Enzyme/Receptor Target | Compound Class | Observed Effect | Potential Therapeutic Area |

| Cyclooxygenase (COX-1, COX-2) | Pentanoic Acid Derivatives | Inhibition | Inflammation semanticscholar.orgrsc.org |

| Lipoxygenase (LOX) | Pentanoic Acid Derivatives | Inhibition | Inflammation mdpi.commdpi.com |

| Urease | Thiourea-based Derivatives | Inhibition | Bacterial Infections acs.orgfrontiersin.org |

| GABAB Receptor | Amino-substituted Analogues | Affinity/Modulation | Neurological Disorders |

| PPARα/γ | Zwitterionic Derivatives | Dual Agonism | Metabolic Disorders jst.go.jp |

| Rho/MRTF/SRF Pathway | This compound | Inhibition of Gene Transcription | Fibrotic Diseases |

Molecular Target Identification and Pathway Elucidation of Action

The mechanism of action for this compound is believed to stem from its ability to interact with specific molecular targets and pathways. The molecule's structure contains two key features for biological interaction: the carboxylic acid group and the 3-methylphenyl ring. The carboxylic acid can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking and hydrophobic interactions with proteins and enzymes, influencing binding affinity and specificity.

Pathway elucidation for this compound and its derivatives points towards several key biological routes:

Prostaglandin Synthesis Pathway : By inhibiting COX enzymes, derivatives of pentanoic acid can block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. rsc.org

Rho/MRTF/SRF Signaling Pathway : The compound has been studied as a potential inhibitor of Rho/MRTF/SRF-mediated gene transcription, a pathway implicated in the pathogenesis of fibrotic diseases.

Mercapturic Acid Pathway : This pathway is a major route for the biotransformation of xenobiotic compounds. While not a direct action pathway, it is relevant for the metabolism and clearance of aromatic compounds like this compound, involving conjugation with glutathione. tandfonline.com

Neurotransmitter Systems : Research into related amino acid derivatives suggests potential interactions with neurotransmitter pathways and receptors, which could influence mood and cognitive functions. smolecule.com

Molecular docking simulations and in vitro assays on related molecules have helped to visualize these interactions, showing how the pentanoic acid chain can position the molecule within an enzyme's active site or a receptor's binding pocket. semanticscholar.org

Structure-Activity Relationship (SAR) Derivations for Biological Activity

Structure-activity relationship (SAR) studies on pentanoic acid derivatives have provided valuable insights into how chemical modifications influence their biological effects. ontosight.ai The core scaffold of this compound offers multiple points for modification, including the pentanoic acid chain, the aromatic ring, and the methyl group.

Key SAR findings from studies on related compounds include:

Influence of the Alkyl Chain : The length and flexibility of the acid chain are critical. In studies of phenolic acid esters, the length of the ester moiety significantly impacted cytotoxic activity, with propyl esters showing higher activity than shorter (methyl) or longer (octyl) chain esters. uc.pt

Role of Aromatic Ring Substitution : The position and nature of substituents on the phenyl ring are crucial for potency and selectivity. For a series of PPARα/γ dual agonists, compounds with a methyl group at the 3-position (meta-position) of the phenyl ring, similar to the compound of interest, demonstrated more potent PPARγ activity compared to those with a 4-methyl (para-position) substituent. jst.go.jp

Impact of Functional Groups : The addition of specific functional groups dramatically alters biological activity. The presence of hydroxyl groups on the phenyl ring is a key determinant of antioxidant and cytotoxic activity in phenolic derivatives. uc.pt The incorporation of heterocyclic rings can significantly affect pharmacokinetic and pharmacodynamic properties. ontosight.ai

Chirality : The stereochemistry of chiral centers, such as an amino group on the pentanoic acid backbone, allows for specific interactions with biological receptors, potentially modulating their activity in a way that an achiral or racemic mixture would not. smolecule.com

These SAR studies underscore the importance of the specific arrangement of functional groups on the pentanoic acid scaffold for optimizing interaction with biological targets. ontosight.ai

Antioxidant Activity Mechanistic Studies (theoretical or in vitro)

Derivatives of pentanoic acid have been noted for their potential antioxidant properties. ontosight.aiontosight.ai The mechanisms underlying this activity are generally attributed to the ability to scavenge free radicals and/or chelate metal ions that catalyze oxidative reactions. nih.gov

In vitro studies on related compounds have provided the following mechanistic insights:

Radical Scavenging : Compounds containing phenolic moieties, such as those found in some complex pentanoic acid derivatives, are effective antioxidants. mdpi.com The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions like lipid peroxidation. nih.gov

Interference with Oxidative Stress Pathways : A hybrid molecule of curcumin (B1669340) and melatonin (B1676174), which contains a structural motif similar to pentanoic acid, was found to exhibit significant antioxidative properties in a cellular model of Alzheimer's disease. acs.orgacs.org Its mechanism was correlated with its ability to interfere with the interactions of amyloid-β oligomers within the mitochondria, a major site of cellular reactive oxygen species (ROS) production. acs.orgacs.org

Chelation of Metal Ions : Some antioxidant compounds can chelate metal ions like iron and copper, which are known to catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.gov The carboxylic acid group on the pentanoic acid chain could theoretically contribute to this activity.

While direct studies on the antioxidant mechanism of this compound are limited, its structure suggests a modest potential. The primary contribution would likely come from its ability to be functionalized with known antioxidant groups, such as hindered phenols. mdpi.com

Anti-inflammatory Activity Mechanistic Studies (theoretical or in vitro)

The anti-inflammatory potential of pentanoic acid derivatives is one of their most studied biological activities. ontosight.ainih.gov Theoretical and in vitro studies point to the inhibition of key inflammatory enzymes as the primary mechanism of action. rsc.org

The molecular basis for this activity includes:

Inhibition of Cyclooxygenase (COX) Enzymes : The most common mechanism is the inhibition of COX-1 and COX-2. rsc.org These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this step, these compounds reduce the signs of inflammation. Some derivatives show selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs. rsc.org

Inhibition of Lipoxygenase (LOX) Enzymes : Some derivatives have been designed as dual inhibitors of both COX and 5-LOX enzymes. mdpi.com 5-LOX is responsible for the production of leukotrienes, another class of inflammatory mediators. Dual inhibition offers a broader anti-inflammatory effect.

Cytokine Modulation : A related compound, 5-(3-methylphenyl)-1-pentene, has been shown in vitro to inhibit the production of pro-inflammatory cytokines, suggesting another potential anti-inflammatory mechanism beyond COX/LOX inhibition.

Molecular modeling studies have helped to rationalize how these compounds bind to the active sites of COX enzymes, providing a basis for designing more potent and selective anti-inflammatory agents. semanticscholar.org

Other Potential Biological Activities and Their Molecular Basis (e.g., antimicrobial, anticancer, neuroprotection, urease inhibition)

Beyond anti-inflammatory and antioxidant effects, the versatile scaffold of this compound has led to the exploration of its derivatives in several other therapeutic areas.

| Biological Activity | Proposed Molecular Basis / Mechanism | Supporting Evidence |

| Antimicrobial | The specific mechanisms are not fully elucidated but are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes. | Derivatives have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and some fungi. ontosight.aimdpi.com |

| Anticancer | The activity is linked to cytotoxicity against cancer cells, potentially through the induction of apoptosis or inhibition of cell proliferation pathways. | Derivatives of phenolic acids and indoles have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa, breast, and prostate cancer cells. uc.ptnih.govontosight.ai |

| Neuroprotection | Mechanisms include reducing oxidative stress, inhibiting the production and aggregation of amyloid-β oligomers (AβOs), and modulating neuroinflammatory pathways. | A hybrid of curcumin and melatonin with a pentanoic acid-like structure showed significant neuroprotection in a cellular model of Alzheimer's disease. acs.orgacs.orgmdpi.com |

| Urease Inhibition | The mechanism involves binding to the nickel ions in the active site of the urease enzyme, blocking its function. This can be competitive or mixed-type inhibition. | Various derivatives, particularly those incorporating thiourea or related scaffolds, have been identified as potent inhibitors of urease, which is a target for treating H. pylori infections. acs.orgsemanticscholar.orgmdpi.com |

Applications and Potential in Advanced Organic Synthesis

Role as a Synthetic Intermediate in Complex Molecule Construction

The utility of 5-(3-methylphenyl)pentanoic acid as a synthetic intermediate is rooted in the reactivity of its carboxylic acid group and the potential for functionalization of its aromatic ring. The carboxylic acid moiety can readily undergo a variety of transformations, including esterification, amidation, and reduction to an alcohol, providing a handle for the attachment of other molecular fragments.

The general strategy for its use as an intermediate involves leveraging the pentanoic acid side chain for chain elongation or for the introduction of other functional groups. The aromatic ring can also be a site for further electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or other directing groups, thereby increasing the complexity and diversity of the resulting molecules.

Precursor in Pharmacologically Relevant Scaffolds

The molecular framework of this compound serves as a valuable starting point for the development of pharmacologically active compounds. By modifying its structure, chemists can create derivatives with the potential to interact with biological targets such as enzymes and receptors.

Furthermore, the anti-inflammatory potential of derivatives of similar structures has been investigated. While not directly this compound, analogues have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The general principle involves the structural similarity to known NSAIDs, where the acidic moiety and the aromatic ring play crucial roles in their mechanism of action.

A notable example of a related structure's application is in the development of non-secosteroidal vitamin D₃ analogs. In these complex molecules, a modified pentanoic acid side chain is attached to a biphenyl (B1667301) core. These analogs have shown potent vitamin D receptor (VDR) agonistic activity, highlighting the potential of the pentanoic acid scaffold in designing molecules with specific biological functions.

Contribution to Novel Materials Chemistry

The application of this compound and its isomers extends beyond the realm of pharmaceuticals into the field of materials chemistry, particularly in the synthesis of specialized polymers and potentially in the development of liquid crystals.

A significant contribution lies in the area of biodegradable polymers. Research has demonstrated that the close isomer, 5-(para-methylphenyl)valeric acid, can be utilized by microorganisms such as Pseudomonas oleovorans to produce polyhydroxyalkanoates (PHAs). mdpi.comnih.gov Specifically, this bacterium can synthesize poly(3-hydroxy-5-(para-methylphenyl)valerate), a type of PHA that incorporates the aromatic monomer into its polyester (B1180765) backbone. mdpi.comnih.gov The inclusion of the methylphenyl group can influence the physical properties of the resulting biopolymer, such as its crystallinity and thermal stability, making it a candidate for various applications where biodegradability and specific material properties are desired. mdpi.comnih.gov

The general structure of this compound, with its combination of a rigid aromatic ring and a flexible alkyl chain, is a common motif in molecules that exhibit liquid crystalline properties. Liquid crystal monomers often possess such calamitic (rod-like) structures. While direct evidence of this compound itself forming liquid crystal phases is not prominent, its derivatives, particularly esters, could potentially exhibit mesophasic behavior. The ability to form ordered yet fluid phases is the basis for their use in display technologies and other advanced optical materials.

The incorporation of such aromatic carboxylic acids into larger polymer structures can also be envisioned to enhance properties like thermal stability and mechanical strength, although specific research focusing on this compound in this context is limited.

Analytical Method Development and Validation for 5 3 Methylphenyl Pentanoic Acid

Chromatographic Methods (e.g., HPLC, GC, GC-MS, LC-MS/MS) for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of 5-(3-methylphenyl)pentanoic acid and its related compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing pentanoic acid derivatives. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.compan.olsztyn.pl The detection is usually performed using a UV-Vis diode array detector (DAD). nih.gov The retention time and spectral data are compared against a standard of this compound for identification and quantification. Chiral HPLC, employing columns like Chiralpak®, can be used to resolve enantiomers of related pentanoic acid derivatives, which is crucial when stereochemistry influences biological activity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility and improve chromatographic performance. The resulting esters or other derivatives can be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. scholarsresearchlibrary.comwjarr.com The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for definitive identification. GC-MS has been used to identify a wide array of compounds, including various pentanoic acid derivatives, in complex mixtures from natural product extracts. scholarsresearchlibrary.comwjarr.comrasayanjournal.co.ind-nb.infoarabjchem.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a highly sensitive and specific method for quantifying low levels of organic acids in complex biological matrices like plasma and whole blood. unipd.itnih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For this compound, a C18 column can be used for separation, with a mobile phase gradient of water and methanol (B129727) containing formic acid. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. unipd.itnih.gov This method has been successfully validated for the quantification of similar compounds, such as 3-hydroxypentanoic acid and 3-oxopentanoic acid, in human plasma. nih.govnih.gov

Interactive Data Table: Chromatographic Methods for Pentanoic Acid Derivatives

| Technique | Column Type | Mobile/Carrier Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reverse Phase C18 | Acetonitrile, Water, Phosphoric/Formic Acid | UV-Vis DAD | Quantification of phenolic compounds | nih.gov |

| GC-MS | Non-Polar Capillary | Helium | Mass Spectrometry | Identification in plant extracts | scholarsresearchlibrary.comwjarr.com |

| LC-MS/MS | C18 | Water, Methanol, Formic Acid | Tandem Mass Spectrometry (MRM) | Quantification in human plasma | unipd.itnih.govnih.gov |

| Chiral HPLC | Chiralpak® | Not specified | Not specified | Resolution of enantiomers | |

| UPLC | Acquity UPLC® HSS C18 | Acetonitrile, Water, Formic Acid | Tandem Mass Spectrometry (MRM) | Detection of psychoactive substances | unipd.it |

Spectrophotometric Techniques for Detection and Quantification

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are often used in conjunction with chromatographic techniques for the detection and quantification of aromatic compounds like this compound. The aromatic ring in the molecule absorbs ultraviolet light at specific wavelengths.

Following separation by HPLC, a diode array detector (DAD) can measure the absorbance of the eluent across a range of wavelengths simultaneously. nih.gov This allows for the determination of the compound's UV spectrum, which can aid in its identification. For quantification, a specific wavelength where the compound exhibits maximum absorbance and minimal interference from other components is chosen. nih.gov Calibration curves are constructed by plotting the absorbance of standard solutions of known concentrations against their concentrations. The concentration of this compound in a sample can then be determined from its absorbance using this curve. The choice of wavelengths for analysis is critical, and for complex mixtures, multiple wavelengths may be used to resolve overlapping peaks. nih.gov

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. mdpi.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed. mdpi.com For a compound like this compound, the aromatic ring is the electroactive moiety that can be oxidized or reduced at a specific potential.

The development of an electrochemical sensor for this compound would typically involve modifying an electrode surface to enhance selectivity and sensitivity. mdpi.com For instance, a glassy carbon electrode (GCE) could be modified with nanomaterials like carbon nanofibers or metal oxides to increase the electrode's surface area and catalytic activity. mdpi.com The electrochemical response, such as the peak current in a voltammogram, would be proportional to the concentration of the analyte. While specific applications for this compound are not widely reported, the principles of electrochemical detection have been successfully applied to other organic acids and aromatic compounds. mdpi.comiapchem.org

Hyphenated Techniques in Metabolomics and Profiling Studies (e.g., natural product analysis)

Hyphenated techniques, particularly GC-MS and LC-MS/MS, are indispensable tools in metabolomics and the profiling of natural products. escholarship.org These methods allow for the simultaneous analysis of a large number of metabolites in a biological sample, providing a comprehensive snapshot of the metabolic state.

In the context of natural product analysis, GC-MS has been instrumental in identifying a wide range of compounds, including various fatty acids and their derivatives, in plant and microbial extracts. scholarsresearchlibrary.comrasayanjournal.co.ind-nb.info For instance, a study on Musa acuminata bark extract identified numerous compounds, including pentanoic acid derivatives. rasayanjournal.co.in Similarly, LC-MS/MS is widely used for targeted and untargeted metabolomics. A targeted LC-MS/MS method was developed for the detection of over 180 novel psychoactive substances in whole blood, demonstrating the power of this technique for profiling complex mixtures. unipd.it Although this compound is not always a primary focus, its presence could be detected in broad profiling studies if it is part of the metabolome of the organism or sample being investigated.

Sample Preparation and Extraction Protocols (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. websiteonline.cn Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from various matrices, including biological fluids and environmental samples. websiteonline.cnresearchgate.net

For the extraction of this compound from a liquid sample, a reversed-phase SPE cartridge (e.g., C18) would typically be used. The general procedure involves:

Conditioning: The SPE sorbent is conditioned with a solvent like methanol followed by water to activate the stationary phase. researchgate.net

Loading: The sample, with its pH adjusted to ensure the analyte is in a neutral form, is passed through the cartridge. The analyte retains on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds. websiteonline.cn

Elution: The analyte of interest is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. researchgate.net

Other sample preparation techniques include liquid-liquid extraction (LLE) and protein precipitation for biological samples. unipd.itnih.gov For instance, in the analysis of plasma samples, proteins are often precipitated using a solvent like methanol containing formic acid before LC-MS/MS analysis. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 5 3 Methylphenyl Pentanoic Acid

Exploration of Novel Synthetic Routes and Catalytic Systems

The future synthesis of 5-(3-methylphenyl)pentanoic acid and its derivatives will likely pivot towards more efficient, selective, and sustainable catalytic methods. Current research into arylalkanoic acids provides a roadmap for these advancements. A significant area of exploration is the use of advanced transition-metal catalysis. researchgate.net For instance, palladium-catalyzed reactions, such as the reductive Heck reaction, offer a powerful method for constructing the carbon skeleton of arylpentanoic acids from readily available materials. colab.ws Furthermore, developing enantioselective catalytic systems is crucial, especially for producing chiral derivatives which may have specific biological interactions. researchgate.net This involves the rational design of ligands that can control stereochemistry through noncovalent interactions with the substrate. researchgate.net

Recent breakthroughs in catalysis offer promising tools. Chiral phosphoric acids (CPAs) have emerged as versatile bifunctional catalysts for a range of asymmetric transformations. nih.gov Another frontier is visible-light photoredox catalysis, which represents a fundamental shift from traditional thermal reactions and can enable novel bond formations under mild conditions. nih.gov The development of rhodium-catalyzed enantioselective C-H amidation using chiral transient directing groups also presents a sophisticated strategy that could be adapted for creating functionalized derivatives of this compound. researchgate.net

Biocatalysis stands out as a particularly green and efficient future direction. Enzymes offer high selectivity and can operate under mild conditions, reducing energy consumption and waste. acs.org The application of biocatalytic methods, such as those using hydrolases or transaminases, could significantly shorten synthetic routes to derivatives like (S)-(+)-3-aminomethyl-5-methyl-hexanoic acid (pregabalin), demonstrating the potential for creating structurally related chiral amines from pentanoic acid scaffolds. acs.org

| Catalytic Approach | Potential Advantages for Synthesis | Relevant Research Area |

| Palladium-Catalyzed Heck Reaction | Efficient C-C bond formation for arylpentanoic acid core. colab.ws | Transition-Metal Catalysis |

| Chiral Phosphoric Acids (CPAs) | Asymmetric synthesis of chiral derivatives. nih.gov | Organocatalysis |

| Photoredox Catalysis | Novel bond formations under mild, visible-light conditions. nih.gov | Green Chemistry, Catalysis |

| Biocatalysis (e.g., Hydrolases) | High stereoselectivity, mild reaction conditions, reduced waste. acs.org | Green Chemistry, API Synthesis |

Advanced Computational Modeling for Predictive Biology and Design